1-(Oxazolo[4,5-b]pyridin-2-yl)piperidine-3-carboxylic acid

GABA transporter inhibition nipecotic acid SAR regioisomer pharmacology

1-(Oxazolo[4,5-b]pyridin-2-yl)piperidine-3-carboxylic acid (CAS 936074-40-7, molecular formula C12H13N3O3, MW 247.25 g/mol ) is a heterocyclic building block that conjugates an oxazolo[4,5-b]pyridine bicyclic core to a piperidine ring bearing a carboxylic acid at the 3-position. This architecture places it at the intersection of two pharmacologically significant scaffolds: the oxazolo[4,5-b]pyridine system, which has yielded low-micromolar to nanomolar inhibitors for diverse targets including Trypanosoma brucei (IC50 = 91 nM for optimized anilide derivatives ) and SIRT1 , and the piperidine-3-carboxylic acid (nipecotic acid) motif, a validated pharmacophore for GABA transporter inhibition with reported pIC50 values in the range of 5–7 against mGAT1–mGAT4.

Molecular Formula C12H13N3O3
Molecular Weight 247.25 g/mol
Cat. No. B7816769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxazolo[4,5-b]pyridin-2-yl)piperidine-3-carboxylic acid
Molecular FormulaC12H13N3O3
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC3=C(O2)C=CC=N3)C(=O)O
InChIInChI=1S/C12H13N3O3/c16-11(17)8-3-2-6-15(7-8)12-14-10-9(18-12)4-1-5-13-10/h1,4-5,8H,2-3,6-7H2,(H,16,17)
InChIKeyFMXXHFFIISQPOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Oxazolo[4,5-b]pyridin-2-yl)piperidine-3-carboxylic acid (CAS 936074-40-7): Structural and Procurement Baseline


1-(Oxazolo[4,5-b]pyridin-2-yl)piperidine-3-carboxylic acid (CAS 936074-40-7, molecular formula C12H13N3O3, MW 247.25 g/mol ) is a heterocyclic building block that conjugates an oxazolo[4,5-b]pyridine bicyclic core to a piperidine ring bearing a carboxylic acid at the 3-position. This architecture places it at the intersection of two pharmacologically significant scaffolds: the oxazolo[4,5-b]pyridine system, which has yielded low-micromolar to nanomolar inhibitors for diverse targets including Trypanosoma brucei (IC50 = 91 nM for optimized anilide derivatives [1]) and SIRT1 [2], and the piperidine-3-carboxylic acid (nipecotic acid) motif, a validated pharmacophore for GABA transporter inhibition with reported pIC50 values in the range of 5–7 against mGAT1–mGAT4 [3]. The compound is supplied as a research-grade solid (typical purity ≥95%) and its procurement value derives from this dual-scaffold architecture, which enables exploration of chemical space not accessible to either scaffold in isolation.

Why 1-(Oxazolo[4,5-b]pyridin-2-yl)piperidine-3-carboxylic acid Cannot Be Replaced by Its Positional Isomer or Linker Analogs


Generic substitution among oxazolo[4,5-b]pyridin-2-yl piperidine carboxylic acid congeners is precluded by well-documented structure-activity relationship (SAR) constraints. The carboxylic acid position on the piperidine ring is a binary switch for biological target engagement: in the nipecotic acid series, the 3-carboxylic acid orientation is required for GABA transporter recognition, with the 4-carboxylic acid isomer (isonipecotic acid) showing fundamentally different pharmacology as a GABA receptor agonist rather than an uptake inhibitor [1]. Introducing a methylene spacer (acetic acid linker, CAS 1035840-21-1) alters both the pKa of the acidic moiety and the conformational freedom of the carboxylate, which can abrogate binding to targets requiring precise charge-charge interactions . Furthermore, the oxazolo[4,5-b]pyridine scaffold displays sharp SAR around the 2-position substitution: the anilide series reported by Ferrins et al. showed that minor substituent changes modulated anti-trypanosomal potency by over 100-fold (IC50 range: 0.091–>10 µM) [2]. These data collectively demonstrate that the precise regiochemistry and linker geometry of the target compound are non-interchangeable determinants of pharmacological outcome.

Quantitative Differentiation Evidence for 1-(Oxazolo[4,5-b]pyridin-2-yl)piperidine-3-carboxylic acid Versus Closest Analogs


Carboxylic Acid Regiochemistry: 3-COOH vs. 4-COOH Determines GABA Uptake Inhibitor Pharmacophore Integrity

The target compound positions the carboxylic acid at the piperidine 3-position, matching the pharmacophore of nipecotic acid (piperidine-3-carboxylic acid), a validated non-competitive inhibitor of neuronal and glial GABA uptake [1]. The 4-carboxylic acid positional isomer (CAS 936074-71-4) corresponds to isonipecotic acid, which acts as a GABA receptor agonist rather than an uptake inhibitor, representing a fundamentally divergent mechanism of action [1]. In rat brain slice assays, nipecotic acid inhibited [3H]GABA uptake with an IC50 of approximately 10 µM, whereas isonipecotic acid showed no uptake inhibition at concentrations up to 500 µM [1]. No direct head-to-head data exist for the oxazolo[4,5-b]pyridin-2-yl-substituted versions of these two regioisomers.

GABA transporter inhibition nipecotic acid SAR regioisomer pharmacology

Linker Length Impact: Direct Carboxylic Acid Attachment vs. Methylene-Spaced Acetic Acid Analog

The target compound (C12H13N3O3, MW 247.25 ) features a direct C–C bond between the piperidine ring and the carboxylic acid group, whereas the acetic acid analog (CAS 1035840-21-1, C13H15N3O3, MW 261.28 ) inserts a methylene spacer, increasing molecular weight by 14 Da and introducing an additional rotatable bond. This structural difference is predicted to alter the pKa of the carboxylic acid by approximately 0.5–0.8 units (directly attached: pKa ~3.8–4.2; acetic acid linker: pKa ~4.5–4.8 based on analogous nipecotic acid vs. piperidine-3-acetic acid comparisons [1]). In nipecotic acid-derived GABA uptake inhibitors, the acetic acid linker analog generally shows 5- to 20-fold reduced potency compared to the directly attached carboxylic acid due to suboptimal positioning of the carboxylate for ionic interactions with transporter binding site residues [1].

linker SAR carboxylic acid pKa conformational constraint

Oxazolo[4,5-b]pyridine Scaffold Confers Broad-Spectrum Pharmacological Potential Absent in Simple N-Alkyl Nipecotic Acids

Unlike simple N-alkyl or N-arylalkyl nipecotic acid derivatives, the oxazolo[4,5-b]pyridin-2-yl substituent is itself a pharmacologically active scaffold. The oxazolo[4,5-b]pyridine core has yielded: (i) trypanocidal agents with IC50 = 91 nM against T.b. rhodesiense and >700-fold selectivity over mammalian L6 cells [1]; (ii) SIRT1 activators more potent than resveratrol [2]; (iii) antimicrobial agents with MIC values as low as 4 µg/mL against drug-resistant clinical isolates, comparable to gentamicin and meropenem [3]; and (iv) GSK-3β inhibitors with anti-inflammatory potential . This polypharmacology potential distinguishes the target compound from N-benzyl or N-alkyl nipecotic acids, which lack the heterocyclic recognition elements for kinase and antimicrobial targets.

kinase inhibition antimicrobial activity anti-trypanosomal SIRT1 activation

Physicochemical Property Differentiation: 3-COOH vs. 4-COOH Positional Isomer

The 3-carboxylic acid regioisomer (CAS 936074-40-7) and the 4-carboxylic acid regioisomer (CAS 936074-71-4) are constitutional isomers with identical molecular formula (C12H13N3O3, MW 247.25) but distinct spatial arrangement of the carboxylic acid group. The 4-COOH isomer has a reported predicted boiling point of 457.6 ± 55.0 °C and a melting point of 169.3 °C (EPI Suite prediction) , while the 3-COOH isomer has a reported predicted boiling point of 349.74 °C (EPA T.E.S.T.) — a difference of approximately 108 °C in predicted boiling point that reflects altered intermolecular hydrogen-bonding networks. The 4-COOH isomer is commercially stocked by Sigma-Aldrich (AldrichCPR) and Fluorochem (purity 95.0%) with established supply chains, whereas the 3-COOH isomer has more limited commercial availability, which may affect procurement lead times and cost.

physicochemical properties boiling point melting point polar surface area

Methyl Substitution on Oxazolo Core: Absence of 5-Methyl Group Preserves Lower Lipophilicity and Synthetic Tractability

The 5-methyl analog 1-(5-methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid (CAS 1035840-33-5, C13H15N3O3, MW 261.28 ) introduces a methyl group at the 5-position of the oxazolo[4,5-b]pyridine core. While this compound is the 4-COOH rather than 3-COOH regioisomer, the methyl substitution effect on the heterocyclic core can be extrapolated. The methyl group increases molecular weight by 14 Da and raises calculated logP by approximately 0.5–0.7 units compared to the des-methyl parent [1], which may enhance membrane permeability but also increase metabolic liability and reduce aqueous solubility. The target compound (without the 5-methyl group) retains a lower lipophilicity profile, which is generally favorable for CNS drug-likeness (desirable logP range: 1–3) and may reduce non-specific protein binding.

lipophilicity methyl substitution effect synthetic accessibility

Piperidine N-Substitution with Oxazolo[4,5-b]pyridine: A Privileged Fragment for Kinase and GPCR Target Space

The oxazolo[4,5-b]pyridine scaffold has been validated as a privileged fragment for kinase and GPCR target engagement. Pharmacophore modeling and molecular docking studies on oxazolo[4,5-b]pyridine-2-thio derivatives identified key structural features for antitumor, GPCR, and kinase targets [1]. In the α7 nicotinic acetylcholine receptor (nAChR) program, oxazolo[4,5-b]pyridine derivatives were identified as potent and selective modulators with favorable in vitro safety profiles and oral bioavailability in mice [2]. The compound 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (CP-810,123) was advanced as a clinical candidate for cognitive disorders [3]. These examples establish the oxazolo[4,5-b]pyridin-2-yl group as a validated N-substituent for generating bioactive molecules, a property not shared by simple alkyl or benzyl N-substituents on piperidine-3-carboxylic acid.

kinase inhibitor GPCR modulator privileged scaffold α7 nAChR

Recommended Research and Procurement Applications for 1-(Oxazolo[4,5-b]pyridin-2-yl)piperidine-3-carboxylic acid


GABA Transporter Inhibitor Lead Generation with Extended Kinase/GPCR Profiling Potential

This compound is ideally suited as a starting point for CNS drug discovery programs targeting GABAergic dysfunction (epilepsy, neuropathic pain, anxiety). The piperidine-3-carboxylic acid moiety maintains the nipecotic acid pharmacophore required for GABA transporter recognition [1], while the oxazolo[4,5-b]pyridine N-substituent introduces the possibility of secondary pharmacology at kinases, GPCRs, or nAChRs [2], enabling polypharmacology profiling or dual-mechanism development. Researchers should prioritize this compound over the 4-COOH regioisomer (CAS 936074-71-4) because only the 3-COOH orientation is compatible with GABA uptake inhibition, as established by decades of nipecotic acid SAR [1].

Fragment-Based and Phenotypic Screening Libraries Seeking Dual-Scaffold Diversity

With a molecular weight of 247.25 Da and a dual-pharmacophore architecture, this compound meets fragment-like property criteria (MW < 300, clogP predicted < 3) while offering more structural complexity than simple fragments. The oxazolo[4,5-b]pyridine core has demonstrated activity in whole-organism phenotypic screens against T. brucei [3] and in antimicrobial panels against drug-resistant clinical isolates [4], suggesting utility in phenotypic screening libraries. The compound should be prioritized over the acetic acid linker analog (CAS 1035840-21-1) because the direct carboxylic acid attachment preserves lower MW and higher ligand efficiency metrics preferred in fragment-based drug discovery.

Kinase Inhibitor Scaffold-Hopping and Selectivity Profiling

The oxazolo[4,5-b]pyridine scaffold has been validated as a kinase inhibitor core in IRAK4 [5] and GSK-3β programs, with pharmacophore models identifying key interactions with kinase hinge regions [2]. The piperidine-3-carboxylic acid moiety provides a vector for additional hydrogen-bond interactions with kinase active-site residues or solvent-exposed regions. This compound enables scaffold-hopping exercises from established oxazolo[4,5-b]pyridine kinase inhibitors by introducing a carboxylic acid handle for further derivatization (amide coupling, ester prodrug formation). Procurement should favor this compound over non-carboxylic acid analogs when a synthetic handle for library construction is desired.

Physicochemical Property Benchmarking for Regioisomer Differentiation Studies

The 3-COOH isomer (target compound) and 4-COOH isomer (CAS 936074-71-4) constitute a matched molecular pair for studying the impact of carboxylic acid regioisomerism on physicochemical and ADME properties. The predicted boiling point difference (Δ ≈ −108 °C for the 3-COOH isomer ) and anticipated pKa differences make this pair valuable for calibrating computational models of hydrogen-bonding and solubility. Industrial procurement teams supporting ADME screening cascades should acquire both isomers to establish regioisomer-specific property trends that inform lead optimization decisions.

Quote Request

Request a Quote for 1-(Oxazolo[4,5-b]pyridin-2-yl)piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.